molecular formula C6H8ClNO2 B2710895 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL CAS No. 1393584-83-2

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL

Cat. No.: B2710895
CAS No.: 1393584-83-2
M. Wt: 161.59
InChI Key: QDMNNPBCEDQYCJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL is a chemical compound with the molecular formula C6H8ClNO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a chlorinated oxazole ring attached to a propanol moiety, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL typically involves the cyclization of β-hydroxy amides using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions, ensuring high efficiency and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process often includes the use of automated reactors and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like NaNH2 (Sodium amide) or KOH (Potassium hydroxide).

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorinated oxazole ring enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMNNPBCEDQYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC(=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393584-83-2
Record name 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol
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